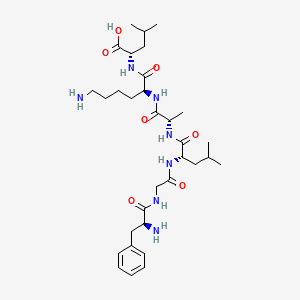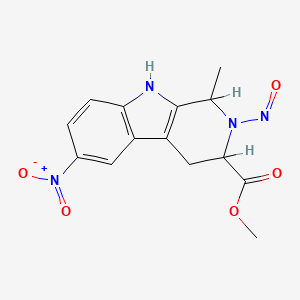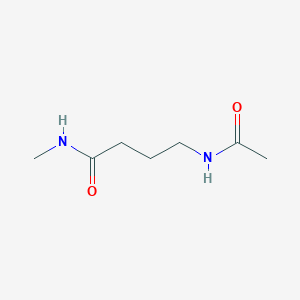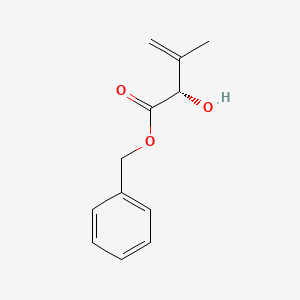
3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- is an organic compound with a complex structure It is a derivative of butenoic acid and is characterized by the presence of a phenylmethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- typically involves the esterification of 3-Butenoic acid, 2-hydroxy-3-methyl- with phenylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of a phenylmethyl ester group.
Butanoic acid, 3-hydroxy-, methyl ester: Another similar compound with a different substitution pattern.
2-Butenoic acid, 3-methyl-, methyl ester: Similar backbone but different ester group.
Uniqueness
3-Butenoic acid, 2-hydroxy-3-methyl-, phenylmethyl ester, (2S)- is unique due to the presence of the phenylmethyl ester group, which imparts different chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
157087-28-0 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
benzyl (2S)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,11,13H,1,8H2,2H3/t11-/m0/s1 |
InChI Key |
MXMSZHZINWJGPQ-NSHDSACASA-N |
Isomeric SMILES |
CC(=C)[C@@H](C(=O)OCC1=CC=CC=C1)O |
Canonical SMILES |
CC(=C)C(C(=O)OCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}ethan-1-ol](/img/structure/B12547880.png)

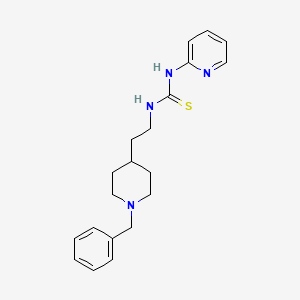
![[3-(Octadecylsulfanyl)propyl]phosphonic acid](/img/structure/B12547897.png)
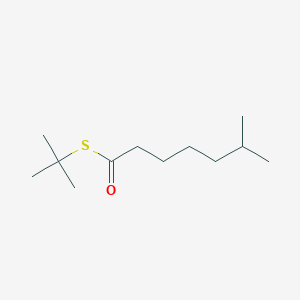
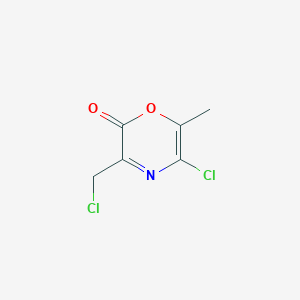
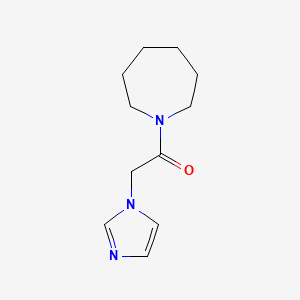
![1-[(1Z)-2-(4-Methylphenyl)ethenyl]-2-nitrobenzene](/img/structure/B12547916.png)
![L-Alanyl-N-[4-(aminomethyl)benzoyl]-L-alanylglycine](/img/structure/B12547921.png)
